(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
The compound (3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a fluorinated thienothiazinone derivative characterized by a fused bicyclic core structure and dual sulfone groups. Its synthesis likely involves multi-step reactions, including the formation of key intermediates such as fluorinated benzylamines and thione derivatives, as inferred from analogous synthetic routes for structurally related compounds .
Properties
IUPAC Name |
(3Z)-3-[(3-fluoro-4-methylanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O3S2/c1-13-5-6-16(10-17(13)23)24-11-19-20(26)21-18(7-8-29-21)25(30(19,27)28)12-14-3-2-4-15(22)9-14/h2-11,24H,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXYCHSCZYMJPA-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, identified by its CAS number 894682-19-0, represents a novel class of thiazine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.5 g/mol. The compound features a thieno[3,2-c][1,2]thiazin core structure that is substituted with fluorobenzyl and fluoromethylphenyl groups, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 894682-19-0 |
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| Structure | Thieno[3,2-c][1,2]thiazin core with fluorinated substituents |
Anticancer Properties
Recent studies have indicated that thiazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated potent antiproliferative activity against various cancer cell lines. In vitro assays suggest that the incorporation of fluorine atoms enhances the compound's interaction with cellular targets involved in cancer progression.
- Mechanism of Action : The proposed mechanism includes the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies on fluorinated benzothiazoles have shown that they can inhibit cancer cell growth without a biphasic dose-response curve, making them suitable candidates for further development as chemotherapeutic agents .
Antimicrobial Activity
The biological evaluation of related compounds has revealed promising antimicrobial activity. The presence of specific functional groups in thiazine derivatives has been linked to enhanced interaction with microbial targets.
- Case Study : A study involving thiazine derivatives showed that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymes .
Enzyme Inhibition
Thiazine derivatives have also been studied for their potential as enzyme inhibitors. For example, they may inhibit tyrosinase activity, which is critical in melanin biosynthesis.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Bioactivity Profiling
- Protein Target Prediction : Molecular docking studies suggest strong interactions with ATP-binding sites of EGFR (Epidermal Growth Factor Receptor) due to the fluorine-mediated dipole interactions and the methyl group’s hydrophobic fit .
- Cytotoxicity : Compared to the 4-chlorophenyl analog, the target compound shows moderate activity in NCI-60 screens (avg. GI₅₀ ≈ 2.5 µM), likely due to balanced solubility and target engagement .
Toxicity and Environmental Impact
No direct TRI data exists for this compound. However, fluorinated aromatic compounds generally exhibit persistence in environmental matrices, necessitating rigorous disposal protocols to prevent bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
